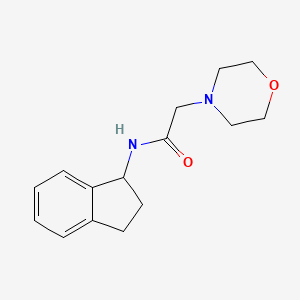

N-(2-Morpholinoacetyl)-1-indanamine

Description

Properties

CAS No. |

6520-54-3 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C15H20N2O2/c18-15(11-17-7-9-19-10-8-17)16-14-6-5-12-3-1-2-4-13(12)14/h1-4,14H,5-11H2,(H,16,18) |

InChI Key |

PVQFBTXZDLJYIY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)CN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholinoacetyl)-1-indanamine typically involves the reaction of 1-indanamine with 2-morpholinoacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Morpholinoacetyl)-1-indanamine can undergo oxidation reactions, particularly at the indanamine moiety, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group in the acetyl linkage.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

Oxidation: Indanone derivatives or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted indanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-Morpholinoacetyl)-1-indanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications .

Industry: The compound is also explored for its potential use in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism by which N-(2-Morpholinoacetyl)-1-indanamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Compound 17 (N’-(2-Morpholinoacetyl)-8-oxo-1-oxa-2-azaspiro[4.5]deca-2,6,9-triene-3-carbohydrazide)

- Structure: Incorporates a morpholinoacetyl group linked to a spirocyclic carbohydrazide core.

- Synthesis : Prepared via general procedure A, yielding an amorphous white solid confirmed by ¹H/¹³C NMR and LC-MS .

- Key Differences: The spirocyclic system and carbohydrazide moiety distinguish it from N-(2-Morpholinoacetyl)-1-indanamine, likely altering solubility and target specificity.

(Z)-5-(4-Hydroxy-3-Methoxybenzylidene)-3-(2-Morpholinoacetyl) Thiazolidine-2,4-Dione

- Structure: Combines a morpholinoacetyl group with a thiazolidine-2,4-dione ring, a scaffold known for antidiabetic activity.

- Activity : Demonstrates multi-target antidiabetic effects via α-glucosidase inhibition and antioxidant properties .

- Contrast: Unlike this compound, this compound’s benzylidene-thiazolidinedione core prioritizes metabolic disease applications over neurological targets.

Pharmacological Analogs: 1-Indanamine Derivatives

Indatraline

- Structure : 3-(3',4'-Dichlorophenyl)-1-indanamine.

- Activity: Slow-onset, long-duration monoamine reuptake inhibitor used in cocaine addiction research .

- Comparison: Lacks the morpholinoacetyl group, resulting in distinct pharmacokinetics (e.g., shorter half-life) and reduced polar surface area.

Sertraline

- Structure : Tetralin-based selective serotonin reuptake inhibitor (SSRI).

- This compound’s acetyl group may modulate SSRI-like activity through steric or electronic effects.

Q & A

Q. Advanced

- In situ generation : Prepare morpholinoacetyl chloride from morpholine and chloroacetyl chloride at 0°C to avoid degradation .

- Solvent choice : Use dichloromethane (DCM) for its low nucleophilicity, reducing side reactions.

- Storage : Intermediate solutions should be used immediately; avoid exposure to moisture .

How does this compound’s stability under varying pH and temperature conditions affect experimental design?

Q. Advanced

- pH stability : Perform stability studies in buffers (pH 3–10). The compound is prone to hydrolysis in acidic conditions (pH <5), requiring neutral storage .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C. Store at 2–8°C for long-term stability .

What analytical methods resolve contradictory spectral data (e.g., NMR shifts) between this compound and its analogs?

Q. Advanced

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish indanamine H-2/H-3 protons from morpholine resonances) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

How does the morpholinoacetyl group influence the compound’s reactivity compared to other acylated indanamines?

Advanced

The morpholine ring enhances solubility in polar solvents (e.g., DMSO, ethanol) and stabilizes the acetyl group against nucleophilic attack. Comparative studies with phenylacetyl analogs show:

- Lower reactivity in nucleophilic substitution due to morpholine’s electron-donating effects.

- Higher metabolic stability in vitro (e.g., liver microsome assays) .

What methodologies validate the absence of nitrosamine impurities in this compound?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.